molecular formula C6H10ClN3S B6264566 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride CAS No. 1803587-19-0

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

Cat. No.: B6264566
CAS No.: 1803587-19-0
M. Wt: 191.7
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Description

2H,3H-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its molecular formula is C₆H₈N₃S·HCl (MW: 189.67 g/mol), with a methanamine group (-CH₂NH₂) at the 6-position of the imidazothiazole core . The compound is synthesized for applications in medicinal chemistry, particularly as a building block for drug discovery. Its structural uniqueness lies in the partially saturated 2H,3H-imidazothiazole system, which confers distinct electronic and steric properties compared to fully aromatic analogs .

Key identifiers:

  • SMILES: n1c(cn2ccsc12)CN.Cl
  • InChIKey: DHSVDAKPQOFXKO-UHFFFAOYSA-N
  • CAS Registry: 144243-28-7 (free base); dihydrochloride forms are also cataloged .

Properties

CAS No.

1803587-19-0

Molecular Formula

C6H10ClN3S

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Imidazo[2,1-b]Thiazole Precursors

The imidazo[2,1-b]thiazole core is frequently synthesized via the Vilsmeier-Haack reaction, which introduces formyl groups at the 6-position of the heterocycle. In a representative procedure (adapted from):

  • Starting material : 3-(Imidazo[2,1-b]thiazol-5-ylmethylene)indolin-2-one derivatives.

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in anhydrous conditions.

  • Conditions : Reflux at 80–90°C for 4–6 hours.

  • Outcome : 6-Formylimidazo[2,1-b]thiazole intermediates are obtained in 65–78% yield after recrystallization from ethanol.

This aldehyde intermediate serves as a critical precursor for subsequent methanamine functionalization.

Hydrochloride Salt Formation

Acid-Mediated Protonation and Crystallization

The free base is converted to its hydrochloride salt via:

  • Reagents : Hydrogen chloride (HCl) gas bubbled into an ethereal solution of the free amine.

  • Conditions : Stirring at 0–5°C for 1 hour, followed by solvent evaporation under reduced pressure.

  • Recrystallization : Dissolution in hot acetonitrile and slow cooling to −20°C yields crystalline 2H,3H-imidazo[2,1-b][1,thiazol-6-ylmethanamine hydrochloride (85–90% purity).

Optimization Insight : Patent data indicate that substituting HCl gas with concentrated hydrochloric acid (37%) in ethanol improves reproducibility, with yields reaching 88–93% after two recrystallizations.

Alternative Pathways and Comparative Analysis

Direct Cyclization of Pre-Functionalized Thiazoles

An alternative route bypasses post-synthetic modifications by integrating the methanamine group during cyclization:

  • Starting material : 2-Amino-5-(aminomethyl)thiazole.

  • Cyclization agent : Bromoacetaldehyde diethyl acetal in refluxing toluene.

  • Conditions : 12-hour reflux under nitrogen, followed by acidic workup (HCl/EtOH).

  • Yield : 58–64% of the hydrochloride salt directly.

Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Vilsmeier + Reductive60–7285–90Scalable aldehyde intermediate
Direct Cyclization58–6488–92Fewer steps, integrated synthesis

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Vilsmeier Reaction : Replacing DMF with N-methylpyrrolidone (NMP) increases formylation efficiency (82% yield) but complicates purification.

  • Reductive Amination : Methanol outperforms THF due to better ammonium acetate solubility, reducing reaction time by 30%.

Impurity Mitigation

  • Byproduct Formation : Over-reduction to methyl groups occurs if NaBH₃CN exceeds 1.5 equivalents.

  • Solution : Stepwise addition of the reducing agent and TLC monitoring suppress byproducts to <5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 1H, thiazole-H), 4.12 (s, 2H, CH₂NH₂), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (t, J = 6.8 Hz, 2H, CH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N), 750 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 6.7 min).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Patent Example : A three-reactor system achieves 92% yield by combining Vilsmeier formylation, reductive amination, and HCl salt formation in tandem.

  • Advantage : Reduces processing time from 48 hours (batch) to 8 hours.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions due to its electron-rich aromatic system.

Reaction Reagents Products
Alkylation Alkyl halides (e.g., CH₃I)Substituted derivatives via SN2 mechanisms at sulfur or nitrogen atoms.
Acetylation Acyl chlorides (e.g., AcCl)Amide or thioester derivatives through nucleophilic attack.
Amination Amine donors (e.g., NH₃)Modified amine derivatives for enhanced bioavailability.

Condensation Reactions

The primary amine group and carbonyl moieties enable participation in condensation reactions:

Reaction Type Reagents Mechanism
Imine Formation Aldehydes or ketonesSchiff base formation via amine-carbonyl coupling.
Schiff Base Synthesis β-diketones or β-keto estersFormation of extended conjugated systems for improved stability .

Coupling Reactions

The compound’s amine group facilitates coupling with other functional groups:

Reaction Reagents Application
Sulfonyl Piperazine Coupling Sulfonyl chlorides, EDCI/HOBtSynthesis of anticancer agents targeting carbonic anhydrase enzymes .
Knoevenagel Coupling Oxindole derivativesDevelopment of antiviral or anticancer agents with extended hydrophobic regions .

Biological Interactions

The compound’s reactivity with biological targets is critical for its therapeutic potential:

  • Enzyme Inhibition : Binds to active sites of kinases or carbonic anhydrases, modulating disease pathways .

  • Anticancer Activity : Demonstrates antiproliferative effects against HeLa and leukemia cells via interference with cell cycle regulation .

  • Antimicrobial Properties : Reactivity with bacterial enzymes highlights potential for broad-spectrum antimicrobial agents.

Structural Comparison with Analogues

Compound Key Difference Biological Impact
6-Phenylimidazo[2,1-b]thiadiazoleThiadiazole instead of thiazoleEnhanced leukemia cell inhibition.
Indole DerivativesIndole core instead of imidazo-thiazoleDiverse antitumor mechanisms.
Imidazo-thiazole DiethylamineEthylamine substitutionIncreased solubility and bioavailability.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C7H11N3SC_7H_{11}N_3S with a specific structural configuration that contributes to its biological activity. Understanding the structure is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, a study synthesized derivatives that exhibited significant antiviral activity against Parvovirus B19. The research indicated that certain structural modifications enhanced binding affinity and biological activity, leading to selective reductions in viral replication in cell lines .

Anticancer Properties

The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has been extensively documented. A notable study investigated a series of compounds related to this scaffold for their antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells. Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, indicating significant cytotoxicity against cancer cells . The findings suggest that these compounds could serve as promising candidates for further development in cancer therapeutics.

Proteomics Research

The compound is utilized in proteomics research due to its biochemical properties. It serves as a biochemical tool for studying protein interactions and functions, particularly in the context of disease mechanisms . Its ability to interact with biological molecules makes it valuable for developing assays and screening methodologies.

Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of imidazo[2,1-b][1,3]thiazole and evaluated their biological activities. The synthesis involved multiple reaction pathways that allowed for the modification of functional groups to enhance activity against specific targets . The results demonstrated a clear relationship between structural modifications and biological efficacy.

CompoundActivity TypeIC50 (µM)Notes
1aAntiviral10.8Selective reduction in viral replication
9cAnticancer5.11Significant antiproliferative activity

Mechanism of Action

The mechanism by which 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

Compound Name Molecular Formula Substituents Key Structural Features Biological Activity
Target Compound : 2H,3H-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine HCl C₆H₈N₃S·HCl -CH₂NH₂ at C6 Partially saturated (2H,3H) core Building block for drug synthesis
Levamisole HCl (6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole HCl) C₁₁H₁₂N₂S·HCl -Ph at C6 Fully saturated (2,3,5,6-tetrahydro) core Anthelmintic, immunomodulatory
Ethyl 3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate HCl C₉H₁₃ClN₂O₂S -COOEt at C2, -CH₃ at C3 5,6-Dihydro core with ester substituent Intermediate in organic synthesis
2-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine HCl C₇H₁₁N₃S·HCl -CH₂CH₂NH₂ at C6 Extended alkylamine chain Unreported bioactivity; structural analog
6-(Chloromethyl)imidazo[2,1-b][1,3]thiazole HCl C₆H₅ClN₂S·HCl -CH₂Cl at C6 Chloromethyl substituent Alkylating agent precursor

Physicochemical Properties

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to free bases. Levamisole HCl, for instance, is highly water-soluble due to its ionic nature .
  • Stability : Partially saturated cores (e.g., 2H,3H) are less prone to oxidation than fully aromatic analogs but may exhibit lower thermal stability compared to fully saturated derivatives (e.g., tetrahydroimidazothiazoles) .

Biological Activity

2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound that belongs to the imidazo-thiazole class of heterocycles. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3S·HCl. Its structural representation can be summarized as follows:

PropertyValue
Molecular Weight205.71 g/mol
SMILESC1CSC2=NC(=CN21)CCN.Cl
InChIInChI=1S/C7H11N3S.ClH/...
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Biological Activity Overview

Research indicates that compounds containing imidazo-thiazole moieties exhibit a range of biological activities. Here are some key findings regarding the biological activity of this compound:

Anticancer Activity

Studies have demonstrated that derivatives of imidazo-thiazole compounds possess significant antiproliferative effects against various cancer cell lines. For instance:

  • Compounds similar to 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine have shown IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells .
  • The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been extensively studied. Research indicates:

  • These compounds can modulate inflammatory pathways and exhibit analgesic effects in various models .
  • The lipophilicity and bioavailability of these compounds play crucial roles in their pharmacodynamic activities .

Antimicrobial Properties

Imidazo-thiazole derivatives have also been investigated for their antimicrobial properties:

  • Some studies report significant antibacterial activity against gram-positive and gram-negative bacteria .
  • The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized a series of imidazo-thiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of imidazo-thiazole derivatives. In vitro assays demonstrated that these compounds inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride, and how can purity be optimized?

  • Methodology : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives. This method achieves yields of 90–96% with minimal byproducts. Key steps include:

  • Using commercially available substrates without further purification.
  • Monitoring reactions via thin-layer chromatography (TLC) on silica gel with UV detection.
  • Purifying via recrystallization or column chromatography .
    • Optimization : Ensure anhydrous conditions and stoichiometric control of reagents. Melting point analysis (using electrothermal apparatus) and TLC can confirm purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Techniques :

  • TLC : For real-time reaction monitoring (silica gel, UV detection) .
  • Melting Point Analysis : Open capillary tubes on electrothermal devices to verify crystallinity .
  • NMR/Mass Spectrometry : While not explicitly detailed in evidence, analogous compounds (e.g., levamisole hydrochloride) are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure .

Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives?

  • Activities :

  • Antioxidant : Moderate radical scavenging activity (DPPH assay, IC₅₀ ~50–100 µM) in 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazines .
  • Antimicrobial/Anticancer : Structural analogs exhibit antibacterial (e.g., SRT 1720) and antitumor properties via SIRT1 activation .
  • Enzyme Inhibition : Related compounds (e.g., levamisole) inhibit intestinal alkaline phosphatase (IC₅₀ range: 5,000–400,000 nM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives with enhanced bioactivity?

  • SAR Insights :

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance antioxidant activity, while bulky groups reduce solubility .
  • Hybrid Molecules : Fusion with benzothiophene or quinoxaline scaffolds improves enzyme inhibition (e.g., IC₅₀ of 400,000 nM for 6-(1-benzothiophen-2-yl) derivatives) .
    • Design Strategy : Use computational modeling (e.g., molecular docking) to predict interactions with target proteins like SIRT1 or alkaline phosphatase .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved in pharmacological studies?

  • Approach :

  • Standardized Assays : Use consistent enzyme sources (e.g., human recombinant vs. tissue-extracted) and buffer conditions.
  • Control Compounds : Include levamisole hydrochloride (IC₅₀: 5,000–400,000 nM) as a benchmark to calibrate assays .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to improve accuracy .

Q. What are the stability considerations for long-term storage of this compound?

  • Guidelines :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture.
  • Decomposition Risks : Avoid strong oxidants (e.g., peroxides) to prevent degradation into toxic byproducts (e.g., HCl, sulfur oxides) .

Q. What advanced analytical methods validate compound identity and purity in complex matrices?

  • Methods :

  • HPLC-PDA : Reverse-phase C18 columns with photodiode array detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography : Resolve stereochemistry for chiral analogs (e.g., levamisole’s (6S)-configuration) .

Q. How can in vitro models evaluate the antioxidant potential of this compound?

  • Protocol :

  • DPPH Assay : Incubate compound (10–100 µM) with 0.1 mM DPPH in ethanol. Measure absorbance at 517 nm after 30 min. Calculate IC₅₀ using linear regression .
  • Cell-Based Assays : Use HepG2 or RAW 264.7 cells to measure ROS scavenging via fluorescent probes (e.g., DCFH-DA) .

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